molecular formula C26H22FN3O3 B11452169 3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione

3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione

Cat. No.: B11452169
M. Wt: 443.5 g/mol
InChI Key: CFXKFDBVNRLNNP-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione is a complex organic compound that belongs to the class of pyrrole-based molecules This compound is characterized by its unique structure, which includes fluorophenyl, methylbenzoyl, and methylphenyl groups attached to an octahydropyrrolo[3,4-C]pyrazole core

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione involves multiple steps, typically starting with the preparation of the core pyrrole structure. The synthetic route may include:

    Formation of the Pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functional Group Addition: The fluorophenyl, methylbenzoyl, and methylphenyl groups are introduced through various organic reactions, such as Friedel-Crafts acylation and nucleophilic substitution.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired purity.

Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties can be leveraged in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione include other pyrrole-based molecules with different substituents. These compounds may share some chemical properties but differ in their specific functional groups and applications. Examples include:

    Thieno[3,4-c]pyrrole-4,6-dione: Used in organic solar cells.

    Other Fluorophenyl Derivatives: Varying in the position and type of substituents, leading to different chemical behaviors and applications.

Properties

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C26H22FN3O3/c1-15-10-12-17(13-11-15)24(31)30-23-21(22(28-30)19-8-3-4-9-20(19)27)25(32)29(26(23)33)18-7-5-6-16(2)14-18/h3-14,21-23,28H,1-2H3

InChI Key

CFXKFDBVNRLNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3C(C(N2)C4=CC=CC=C4F)C(=O)N(C3=O)C5=CC=CC(=C5)C

Origin of Product

United States

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